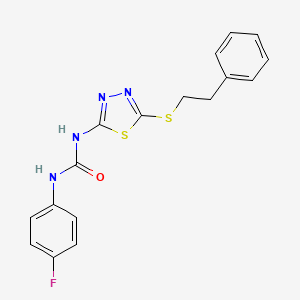

1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups (4-fluorophenyl, phenethylthio, and 1,3,4-thiadiazol-2-yl) and then combining them in a final step to form the urea linkage .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the thiadiazolyl group might participate in nucleophilic substitution reactions .Scientific Research Applications

Synthesis and Characterization

A study detailed a convenient method to synthesize 1,3,4-thiadiazol-2-yl urea derivatives, including compounds similar to the one , using microwave irradiation. This method offers advantages in terms of reaction times and yields compared to conventional heating methods, highlighting the importance of developing efficient synthetic routes for such compounds (Li & Chen, 2008).

Biological Activities

Research has demonstrated the potential of thiadiazole urea derivatives as receptor tyrosine kinase inhibitors, showing significant activity against chronic myeloid leukemia (CML) cell lines. This indicates their potential application in cancer treatment, emphasizing the role of structural modification in enhancing biological activity (Li et al., 2019).

Plant Growth Regulation

Urea derivatives, including thiadiazole ureas, have been identified as having cytokinin-like activity, which can significantly influence plant growth and development. Their application in agriculture could be vital for enhancing crop yields and quality (Ricci & Bertoletti, 2009).

Photophysical Properties

Another aspect of research on thiadiazole ureas involves their photophysical properties, such as dual fluorescence effects, which could have implications for their use as fluorescent probes in biological and molecular medicine (Budziak et al., 2019).

Matrix Metalloproteinase Inhibition

Thiadiazole urea derivatives have also been studied for their inhibitory activity against matrix metalloproteinases (MMPs), suggesting their potential therapeutic application in diseases associated with MMP activity, such as cancer and cardiovascular diseases (Jacobsen et al., 1999).

properties

IUPAC Name |

1-(4-fluorophenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4OS2/c18-13-6-8-14(9-7-13)19-15(23)20-16-21-22-17(25-16)24-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNXSCHFZKQOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)

![5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2877590.png)

![N~2~-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B2877595.png)

![6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide](/img/structure/B2877596.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2877597.png)

![1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B2877601.png)

![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)

![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877607.png)